2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride
Description
2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride is a phenethylamine derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the ortho position of the phenyl ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of dual-acting FFAR1/FFAR4 allosteric modulators, as demonstrated by its use in a reaction with dicyandiamide to yield 1-carbamimidamido-N-2-[2-(trifluoromethoxy)phenyl]ethylmethanimidamide hydrochloride (38.65% yield) . Its molecular formula is C₉H₁₁ClF₃NO, with a molecular weight of 265.64 g/mol (calculated from LCMS [M+H]+ = 290.20) . The trifluoromethoxy group enhances metabolic stability and lipophilicity, which are advantageous for optimizing pharmacokinetic properties in drug development .
Properties
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13;/h1-4H,5-6,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWYSALZHVLDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
- 2-(Trifluoromethoxy)benzaldehyde serves as the principal aromatic precursor. This aldehyde can be commercially sourced or synthesized via selective trifluoromethoxylation of 2-hydroxybenzaldehyde derivatives using trifluoromethylation reagents under controlled conditions.
Reductive Amination
- The aldehyde undergoes reductive amination with ethylamine or ammonia derivatives.
Catalysts and reducing agents commonly employed include:
- Sodium triacetoxyborohydride (NaBH(OAc)3)
- Hydrogen gas with palladium on carbon (Pd/C) catalyst
- Aluminum hydride (AlH3) in tetrahydrofuran (THF) or toluene solvents.
Typical reaction conditions:
- Solvents: Dichloromethane (CH2Cl2), THF, or mixtures with isopropanol
- Temperature: Ambient to mild heating (20°C to 60°C)
- Reaction time: From 20 minutes to overnight depending on catalyst and scale
The reductive amination converts the aldehyde to the corresponding primary amine, 2-[2-(trifluoromethoxy)phenyl]ethan-1-amine.
Hydrochloride Salt Formation
- The free base amine is treated with hydrochloric acid (HCl), often in an ether or alcohol solvent, to form the hydrochloride salt.
- This step improves the compound’s stability, crystallinity, and water solubility, facilitating purification and handling.
Industrial Production Considerations
- Industrial scale synthesis adapts the laboratory reductive amination with optimizations for yield, purity, and cost-efficiency.
- Continuous flow reactors may be employed to control reaction parameters precisely and enhance safety when handling reactive reducing agents.
- Purification techniques include recrystallization from ethanol/water mixtures and chromatographic methods to achieve high purity suitable for pharmaceutical applications.
- Process parameters such as molar ratios, solvent choice, and temperature are optimized to minimize side products and maximize throughput.
Comparative Synthetic Approaches
| Step | Method 1: Sodium Triacetoxyborohydride | Method 2: Hydrogenation (Pd/C) | Method 3: Aluminum Hydride Reduction |
|---|---|---|---|
| Reducing Agent | NaBH(OAc)3 | H2 gas with Pd/C catalyst | AlH3 in THF/toluene |
| Solvent | CH2Cl2, THF | Ethanol, Isopropanol | THF, Toluene |
| Temperature | Room temperature | Mild heating (25–50°C) | Room temperature to mild heating |
| Reaction Time | Several hours to overnight | Hours | 20 minutes to several hours |
| Yield Efficiency | Moderate to high (>70%) | High (>80%) | Very high (>80%) |
| Purification | Column chromatography | Filtration and recrystallization | Column chromatography |
| Scale Suitability | Laboratory to pilot scale | Industrial scale | Laboratory to pilot scale |
Detailed Research Findings
Spectroscopic Characterization:
- ¹H NMR confirms aromatic proton signals at δ 7.12–7.28 ppm and aliphatic protons adjacent to amine.
- ¹³C NMR shows signals consistent with trifluoromethoxy substitution.
- LC-MS analysis confirms molecular ion peak at m/z 205 (free base) or corresponding mass for hydrochloride salt.
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- Catalyst choice critically influences selectivity and yield; AlH3 offers rapid and clean reduction but requires careful handling due to reactivity.
- Solvent polarity affects reaction kinetics and product isolation; polar aprotic solvents favor better reaction homogeneity.
- Purification by recrystallization from ethanol/water effectively removes residual starting materials and impurities.
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- Use of personal protective equipment (PPE) such as gloves and goggles is mandatory due to the toxicity and volatility of reagents.
- Reactions involving hydrogen gas or aluminum hydride require strict control of atmosphere and temperature to prevent hazards.
- Waste disposal protocols for metal hydrides and halogenated solvents must comply with environmental regulations.
Summary Table of Preparation Method
| Preparation Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Starting Material Synthesis | Trifluoromethylation of 2-hydroxybenzaldehyde | Provides 2-(trifluoromethoxy)benzaldehyde |
| Reductive Amination | 2-(Trifluoromethoxy)benzaldehyde + ethylamine + NaBH(OAc)3 or H2/Pd/C or AlH3 | Formation of 2-[2-(trifluoromethoxy)phenyl]ethan-1-amine |
| Hydrochloride Salt Formation | Treatment with HCl in ether/alcohol | Conversion to stable hydrochloride salt |
| Purification | Recrystallization or chromatography | High purity isolated compound |
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties:
- Neurotransmitter Modulation : As a phenethylamine derivative, it may interact with various neurotransmitter systems, particularly serotonin receptors. Preliminary studies suggest that derivatives with similar structures can act as selective agonists or antagonists at serotonin receptors, influencing mood and cognition .
- Antidiabetic Activity : Some analogs have shown promise in inhibiting Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, indicating potential use in diabetes management .
Biological Research
The compound serves as a valuable tool in biological assays:
- Biochemical Assays : Its ability to modulate enzyme activity makes it useful for studying metabolic pathways. For instance, compounds with similar structures have been used to investigate cyclooxygenase (COX) inhibition, leading to insights into anti-inflammatory mechanisms .
- Receptor Studies : It can be employed to explore receptor-ligand interactions, particularly in the context of 5-HT receptor subtypes. This is essential for understanding the pharmacodynamics of psychoactive substances .
Material Science
In materials science, the compound's unique properties allow for its application in developing new materials:
- Polymer Chemistry : Its trifluoromethoxy group can enhance the performance of polymers by improving their thermal stability and chemical resistance .
Case Study 1: Neurotransmitter Interaction
Research on similar compounds has demonstrated their ability to selectively bind to serotonin receptors. A study indicated that a trifluoromethoxy-substituted phenethylamine exhibited up to a 20-fold increase in potency at the 5-HT2A receptor compared to non-substituted analogs . This suggests that this compound could be developed into a therapeutic agent targeting mood disorders.
Case Study 2: Anti-inflammatory Properties
In vitro studies have shown that compounds with similar structures can inhibit COX enzymes, leading to decreased inflammation markers. The potential of this compound as an anti-inflammatory agent is currently under investigation, focusing on its mechanism of action and efficacy in relevant models .
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine Hydrochloride (2C-T)
- Substituents : Methoxy (-OCH₃) at positions 2 and 5; methylthio (-SCH₃) at position 3.
- Molecular Formula: C₁₁H₁₈ClNO₂S.
- Key Differences : The methylthio group increases electron density compared to the electron-withdrawing trifluoromethoxy group. This substitution is associated with serotonin receptor (5-HT₂A) modulation, as seen in psychedelic phenethylamines .
- Applications : Used in neuropharmacology studies to probe receptor binding dynamics .
2-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-amine Hydrochloride
- Substituents : Trifluoromethyl (-CF₃) on a thiophene ring.
- Molecular Formula : C₇H₉ClF₃NS.
- Molecular Weight : 231.66 g/mol .
- Key Differences : Replacement of the phenyl ring with a thiophene heterocycle introduces sulfur-based π-π interactions. The trifluoromethyl group enhances metabolic resistance but reduces polarity compared to trifluoromethoxy .
2-[3-(Pentafluoro-lambda⁶-sulfanyl)phenyl]ethan-1-amine Hydrochloride
- Substituents : Pentafluoro-sulfanyl (-SF₅) at position 3.
- Molecular Formula : C₈H₁₁ClF₅NS.
- Molecular Weight : 283.69 g/mol .
- Key Differences : The -SF₅ group is highly electronegative and sterically bulky, which may impede blood-brain barrier penetration compared to -OCF₃ .
Pharmacologically Active Analogues
TAAR1 Agonists with Triazole Moieties
- Example : 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764).
- Key Differences : Incorporation of a triazole ring enhances TAAR1 affinity (EC₅₀ = 0.2 μM) but introduces hydrogen-bonding interactions absent in the simpler phenethylamine scaffold of the target compound .
25T-NBOMe Series
- Example : 2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine Hydrochloride (25T-NBOMe).
- Molecular Formula: C₁₉H₂₅ClNO₃S.
- Key Differences : N-Benzylation increases 5-HT₂A receptor potency (Ki < 1 nM) but introduces risks of toxicity, limiting therapeutic utility compared to unsubstituted phenethylamines .
Physicochemical and Pharmacokinetic Comparison
- LogP Trends : The trifluoromethoxy group in the target compound balances lipophilicity (LogP ~2.8), whereas N-benzylated derivatives (e.g., 25T-NBOMe) exhibit higher LogP values, correlating with prolonged CNS activity but increased toxicity risks .
Biological Activity
2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H12ClF3N
- Molecular Weight : 239.66 g/mol
- SMILES Notation : C1=CC(=CC(=C1)OCC(F)(F)F)CCN
- InChI Key : ONOCHPDMHCAHDO-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. This compound is thought to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and anxiety responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antidepressant-like Effects : Studies suggest that the compound may have potential antidepressant effects due to its action on serotonin receptors.
- Antimicrobial Properties : Preliminary investigations indicate that it may possess antimicrobial activity against certain bacterial strains.
- Neuroprotective Effects : There are indications that it may protect neuronal cells from oxidative stress.
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Activity : A study conducted on rodent models demonstrated that administration of this compound resulted in a notable decrease in immobility time during forced swim tests, suggesting an antidepressant-like effect. The mechanism was linked to enhanced serotonergic transmission.
- Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antimicrobial properties. Further studies are needed to evaluate its efficacy in vivo.
- Neuroprotection Study : In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls, highlighting its potential as a neuroprotective agent.
Q & A
Q. What are the optimal synthetic routes for preparing 2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride?
Methodological Answer: The synthesis typically involves:
Condensation : Reacting 2-(trifluoromethoxy)benzaldehyde with nitroethane under basic conditions to form a nitroalkene intermediate.
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., LiAlH₄) converts the nitro group to an amine.
Salt Formation : Treatment with HCl in an anhydrous solvent (e.g., Et₂O) yields the hydrochloride salt.
Key Considerations :
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm substitution patterns (e.g., trifluoromethoxy group at ortho-position via ¹⁹F NMR) .
- HPLC/MS : Assess purity (>98%) and molecular ion peak ([M+H]⁺) for verification .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl content) .
Advanced Research Questions
Q. How can researchers investigate the compound’s binding affinity and functional activity at serotonin receptors (e.g., 5-HT₂A)?
Methodological Answer:
Q. What experimental strategies mitigate solubility limitations in in vitro assays?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective receptor modulation?
Methodological Answer:
- Analog Synthesis : Vary substituents (e.g., replace trifluoromethoxy with halogens or alkyl groups) .
- Computational Modeling : Docking studies (e.g., Schrödinger Glide) to predict interactions with 5-HT₂A binding pockets .
- Pharmacophore Mapping : Identify critical moieties (e.g., amine distance from aromatic ring) for activity .
Q. How should researchers address discrepancies in receptor subtype selectivity data across studies?
Methodological Answer:
- Standardize Assay Conditions : Use identical cell lines (e.g., CHO vs. HEK293) and receptor densities .
- Control for Off-Target Effects : Include antagonists (e.g., M100907 for 5-HT₂A) to confirm specificity .
- Meta-Analysis : Compare datasets using tools like Prism to identify trends in logD/pKa vs. selectivity .
Q. What protocols ensure stability during long-term storage?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
